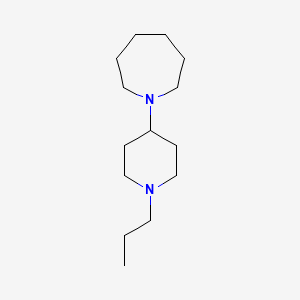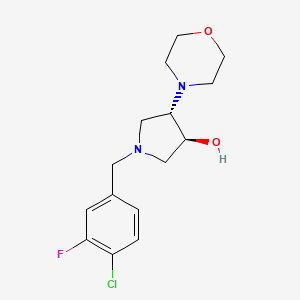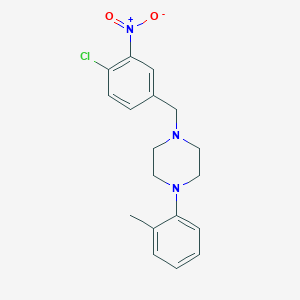![molecular formula C17H13F6NO2S B4995689 N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4995689.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide, also known as BAY 73-6691, is a selective and potent inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that is responsible for the synthesis of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.
Mécanisme D'action
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide 73-6691 is a selective and potent inhibitor of sGC, which is responsible for the synthesis of cGMP. By inhibiting sGC, this compound 73-6691 increases the levels of cGMP, which in turn leads to the relaxation of smooth muscle cells, vasodilation, and decreased platelet aggregation.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cGMP, which leads to the relaxation of smooth muscle cells, vasodilation, and decreased platelet aggregation. This compound 73-6691 has also been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide 73-6691 has several advantages for lab experiments. It is a selective and potent inhibitor of sGC, which makes it a useful tool for studying the role of cGMP in various physiological processes. This compound 73-6691 has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
One limitation of this compound 73-6691 is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Another limitation is that it is a synthetic compound, and its effects may not fully replicate those of endogenous cGMP.
Orientations Futures
There are several future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide 73-6691. One direction is to further investigate its potential therapeutic applications in various cardiovascular and pulmonary diseases. Another direction is to study its long-term safety and efficacy in animal models and clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound 73-6691 and its effects on various physiological processes.
Méthodes De Synthèse
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide 73-6691 can be synthesized through a multi-step process starting from 3,5-bis(trifluoromethyl)aniline. The first step involves the reaction of 3,5-bis(trifluoromethyl)aniline with methoxyacetic acid to form N-(3,5-bis(trifluoromethyl)phenyl)-2-methoxyacetamide. This intermediate is then converted to this compound through a series of reactions involving thionyl chloride, sodium azide, and methyl mercaptan.
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-(methylthio)benzamide 73-6691 has been studied extensively for its potential therapeutic applications in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hemodynamics and reduce pulmonary vascular resistance in animal models of pulmonary hypertension. This compound 73-6691 has also been studied for its potential use in treating heart failure, angina, and peripheral arterial disease.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F6NO2S/c1-26-14-8-12(27-2)3-4-13(14)15(25)24-11-6-9(16(18,19)20)5-10(7-11)17(21,22)23/h3-8H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTCQAQXPHXSCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F6NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-azocanylcarbonyl)-5-{[4-(2-pyrazinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4995613.png)
![2,2,3,3-tetrafluoropropyl 5-[(2-methylphenyl)amino]-5-oxopentanoate](/img/structure/B4995615.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4995619.png)
![2-[(2-methoxy-1-naphthyl)diazenyl]-1-methyl-1H-benzimidazole](/img/structure/B4995624.png)



![3-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4995640.png)
![4-(3-chlorophenoxy)-1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B4995660.png)

![N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4995666.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B4995674.png)
![4-iodo-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylthio)ethyl]benzamide](/img/structure/B4995682.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B4995701.png)